Evernic Acid
Description
Evernic acid has been reported in Ochrolechia parella, Ramalina calicaris, and other organisms with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODLCSLPZIBRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201956 | |
| Record name | Evernic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-09-7 | |
| Record name | Evernic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evernic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evernic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Evernic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EVERNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ5W5403J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Historical Research of Evernic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and pivotal historical research of evernic acid, a depside first isolated in the mid-19th century. It is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product chemistry. This document details the initial isolation of this compound, its structural elucidation, and its first chemical synthesis, presenting the experimental methodologies and quantitative data from key historical publications.
Introduction
This compound is a secondary metabolite produced by several species of lichens, most notably from the genera Evernia and Usnea.[1][2] As a member of the depside class of compounds, it is formed from two orcinol-type phenolic units joined by an ester linkage. The historical research into this compound is a compelling narrative of early natural product chemistry, showcasing the analytical techniques and synthetic strategies of the 19th and early 20th centuries. This guide will delve into the foundational studies that led to our current understanding of this molecule.
The Discovery and Initial Isolation of this compound
The first to isolate and characterize this compound was the Scottish chemist John Stenhouse in 1848.[3] He extracted the compound from the lichen Evernia prunastri. His work laid the groundwork for all subsequent research on this and other lichen acids.
Experimental Protocol for the Isolation of this compound (Stenhouse, 1848)
Stenhouse's method for isolating this compound was a multi-step process involving extraction, precipitation, and purification. The protocol, as described in his 1848 publication, is as follows:
-
Extraction: The lichen Evernia prunastri was macerated in wooden vats with limewater (a solution of calcium hydroxide). This alkaline solution extracted the acidic components of the lichen, including this compound, as their calcium salts.
-
Precipitation: The resulting extract was neutralized with hydrochloric acid or acetic acid. This acidification step precipitated the crude this compound as a gelatinous mass.
-
Filtration and Drying: The precipitate was collected on cloth filters and dried at a low temperature.
-
Purification: The dried, crude acid was then dissolved in hot alcohol and treated with animal charcoal to remove pigments and other impurities. Upon cooling the alcoholic solution, purified this compound crystallized.
Initial Characterization and Quantitative Data
Stenhouse performed an elemental analysis of the purified this compound to determine its empirical formula. His findings are summarized in the table below. He also noted its solubility properties.
| Property | Stenhouse's Observation (1848) |
| Elemental Composition | C: 61.89%, H: 4.75%, O: 33.36% |
| Solubility in Water | Insoluble in cold water, slightly soluble in boiling water |
| Solubility in Alcohol | Very soluble in both cold and hot alcohol |
| Solubility in Ether | Very soluble |
Table 1: Physical and Chemical Properties of this compound as Determined by Stenhouse (1848).[3]
Structural Elucidation and Synthesis of this compound
The determination of the precise chemical structure of this compound and its subsequent synthesis was a significant achievement that took place in the early 20th century. This work was crucial in confirming the depside nature of this compound.
The Contribution of Emil Fischer to Depside Chemistry
Emil Fischer's work on the synthesis of depsides, published in 1914, provided the foundational chemical knowledge and methodologies necessary for later researchers to tackle the structures of more complex depsides like this compound. His general approach to forming the ester linkage between phenolic acid units was a critical advancement in the field.
The Definitive Structure and Synthesis by Robertson and Stephenson (1932)
The constitution of this compound and the synthesis of its methyl ester, methyl evernate, were definitively established by Alexander Robertson and Richard John Stephenson in 1932. Their work, published in the Journal of the Chemical Society, confirmed the structure of this compound as 2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoic acid.
Experimental Protocol for the Synthesis of Methyl Evernate (Robertson and Stephenson, 1932)
The synthesis of methyl evernate by Robertson and Stephenson was a multi-step process that involved the preparation of the two constituent phenolic acid units and their subsequent condensation to form the depside. The general workflow is outlined below.
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Synthesis of the A-ring Precursor: The first phenolic acid component was synthesized and appropriately protected to allow for the selective formation of the ester bond.
-
Synthesis of the B-ring Precursor: The second phenolic acid component was also synthesized and prepared for the condensation reaction.
-
Condensation Reaction: The two precursors were reacted together to form the depside linkage, yielding methyl evernate.
-
Purification: The synthesized methyl evernate was purified by recrystallization.
Visualizing the Historical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical experiments described in this guide.
Caption: Workflow for the isolation of this compound by John Stenhouse (1848).
Caption: Generalized workflow for the synthesis of methyl evernate by Robertson and Stephenson (1932).
Conclusion
The discovery and historical research of this compound represent a classic chapter in the history of natural product chemistry. From John Stenhouse's pioneering isolation and characterization in 1848 to the definitive structural elucidation and synthesis by Robertson and Stephenson in 1932, the study of this lichen acid has been marked by significant scientific advancements. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide valuable insights into the evolution of chemical research and continue to be of interest to scientists in the field of natural products and drug discovery.
References
Evernic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Evernic acid, a naturally occurring depside found in various lichens, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable formulations. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and visual representations of relevant biological pathways.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound, being a moderately lipophilic molecule, exhibits varied solubility across different solvent systems.
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound. It is important to note that temperature and the exact method of determination can influence these values.
| Solvent | Solubility | Temperature | Source |
| Water | 4.404 mg/L | 25 °C | [1] |
| Ethanol | ≤ 0.5 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | |
| Methanol | Soluble | Not Specified | [2] |
| Hot Alcohol | Soluble | Not Specified | [3] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
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This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker with temperature control
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Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, centrifuge the sample at a high speed.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the solvent, expressed in mg/mL or g/L.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for determining this compound solubility via the shake-flask method.
Stability Profile of this compound
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. This compound, as a depside, is susceptible to degradation through hydrolysis of its ester linkage, as well as other pathways like oxidation and photodecomposition.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific quantitative stability data for this compound is limited in publicly available literature, the following sections outline the expected degradation pathways and a general protocol for stability testing.
Expected Degradation Pathways:
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would break the depside bond to yield its constituent phenolic units: orsellinic acid and 2-hydroxy-4-methoxy-6-methylbenzoic acid.
-
Oxidation: The phenolic hydroxyl groups in this compound are prone to oxidation, which can be initiated by exposure to oxygen, light, or metal ions. This can lead to the formation of colored degradation products.
-
Thermal Degradation: As a depside, this compound can undergo thermal decomposition, leading to decarboxylation and the formation of simpler phenolic compounds.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the depside bond.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient and separate it from its degradation products.
Objective: To develop and validate an HPLC method for assessing the stability of this compound and separating it from its degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Photostability chamber
-
Oven
Procedure:
-
Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18).
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) to achieve good separation between this compound and its potential degradation products.
-
Set the detection wavelength at the λmax of this compound.
-
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature or gentle heat.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C).
-
Photodegradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute appropriately.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Experimental Workflow for Stability Testing:
Caption: General workflow for conducting forced degradation studies of this compound.
This compound and the Nrf2 Signaling Pathway
This compound's antioxidant properties are likely mediated through its interaction with cellular signaling pathways that regulate the oxidative stress response. One of the most important of these is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, for instance, from reactive oxygen species (ROS), or to electrophilic compounds like some natural products, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
While the direct interaction of this compound with Keap1 has not been fully elucidated, its phenolic structure suggests it could act as an antioxidant and potentially modulate this pathway, contributing to its protective effects against oxidative damage.
Nrf2 Signaling Pathway Activation:
Caption: The Keap1-Nrf2 antioxidant response pathway and potential modulation by this compound.
Conclusion
This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The provided data on solubility, while not exhaustive, offers a foundational understanding for formulation development. The outlined experimental protocols for solubility and stability testing serve as a practical guide for generating further critical data. Understanding the potential degradation pathways and the interaction with key cellular antioxidant mechanisms like the Nrf2 pathway is essential for advancing the therapeutic application of this promising natural compound. Further research is warranted to generate more comprehensive quantitative solubility and stability data under a wider range of conditions to facilitate the translation of this compound from the laboratory to clinical applications.
References
The Pharmacology of Evernic Acid: A Comprehensive Technical Review
Evernic acid, a secondary metabolite derived from lichens such as Evernia prunastri, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of this compound's pharmacology, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity of this compound
This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of programmed cell death.
Quantitative Data on Cytotoxic Effects
The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 33.79 | [2][3] |
| MDA-MB-453 | Breast Cancer | 121.40 | [2][3] |
| A549 | Lung Cancer | 139.09 | [4] |
| HeLa | Cervical Cancer | Strong cytotoxicity at 25 and 50 µg/mL | [5] |
| A-172 | Glioblastoma | Moderate activity | [5] |
| OVCAR-3 | Ovarian Cancer | 10 µM (at 60h) | [6] |
| SKOV-3 | Ovarian Cancer | 124 µM (at 68h) | [6] |
| A2780 | Ovarian Cancer | 65.4 µM (at 65h) | [6] |
| U-87 | Glioblastoma | 30 | [7] |
Experimental Protocol: Cytotoxicity Assessment using XTT Assay
The cytotoxic effects of this compound on breast cancer cell lines were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[3]
1. Cell Culture and Treatment:
-
MCF-7 and MDA-MB-453 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound was dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to achieve final concentrations ranging from 1.95 to 250 µg/mL.
-
The cells were treated with the different concentrations of this compound and incubated for 24 and 48 hours.
2. XTT Assay:
-
Following the incubation period, the culture medium was removed.
-
100 µL of fresh medium and 50 µL of the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) were added to each well.
-
The plate was incubated for 4 hours at 37°C in a 5% CO2 atmosphere.
-
The absorbance was measured at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
3. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value was determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
A key mechanism underlying the anticancer effect of this compound is the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[2][3][4] this compound inhibits TrxR1 activity, leading to an increase in intracellular reactive oxygen species (ROS), which in turn induces cytotoxicity in cancer cells.[3]
Caption: Inhibition of TrxR1 by this compound.
In ovarian cancer cells, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]
Caption: Intrinsic apoptosis pathway induction.
This compound has been observed to induce cell cycle arrest at the G2/M phase in OVCAR-3 ovarian cancer cells, thereby inhibiting their proliferation.[6][8]
Caption: G2/M phase cell cycle arrest.
Anti-inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Assay | Cell Line | IC50 | Reference |
| Nitric Oxide Production | RAW 264.7 | Data suggests significant inhibition | [9] |
Experimental Protocol: Determination of Nitric Oxide Production
The inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages can be determined using the Griess assay.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to each well, and the plate is incubated for another 24 hours.
2. Griess Assay:
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway in Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB pathway.
Antioxidant Activity of this compound
This compound is a potent antioxidant, capable of scavenging free radicals and activating cellular antioxidant defense mechanisms.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays, with the IC50 values indicating its radical scavenging efficiency.
| Assay | IC50 (µg/mL) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Data suggests strong activity | [12][13] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Data suggests strong activity | [14][15] |
Experimental Protocol: DPPH Radical Scavenging Assay
The free radical scavenging activity of this compound can be determined using the DPPH assay.
1. Reagent Preparation:
-
A 0.1 mM solution of DPPH in methanol is prepared.
2. Assay Procedure:
-
Different concentrations of this compound (dissolved in methanol) are added to the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox can be used as a positive control.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined from the plot of percentage inhibition against the concentration of this compound.
Signaling Pathway in Antioxidant Activity
This compound has been suggested to enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2-ARE pathway.
Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of this compound.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 4 (DCM extract) | [16] |
| Escherichia coli | Gram-negative bacteria | 500 | [17] |
| Candida albicans | Fungus | 38 (ACN extract) | [17] |
| Bacillus subtilis | Gram-positive bacteria | 250 | [17] |
| Klebsiella pneumoniae | Gram-negative bacteria | 250 | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microorganisms can be determined using the broth microdilution method.
1. Preparation of Inoculum:
-
A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
2. Serial Dilution:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Proposed Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated, but it is thought to involve the disruption of microbial cell membranes and interference with essential metabolic processes.[16]
Caption: Proposed antimicrobial mechanism.
Conclusion
This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, position it as a strong candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable lichen-derived metabolite. Further in-depth studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on human breast cancer MCF-7 and MDA-MB-453 cell lines via thioredoxin reductase 1: A molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of thioredoxin reductase 1 by evernic and vulpinic acids: a promising anticancer strategy on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective and Anti-Inflammatory Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Extraction and Isolation of Evernic Acid from Lichens
Audience: Researchers, scientists, and drug development professionals.
Introduction Evernic acid is a depside, a type of polyphenolic compound, found in several species of lichens, notably from the genera Evernia, Ramalina, and Hypogymnia[1]. It has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties[2][3][4][5]. This application note provides detailed protocols for the extraction, purification, and analysis of this compound from lichen thalli, primarily focusing on Evernia prunastri, a species known to contain high concentrations of the compound[2]. The methodologies are designed to be robust and reproducible for research and drug development applications.
Data Presentation
Quantitative data from various studies are summarized below to provide an overview of expected yields and compound concentrations in different extracts.
Table 1: this compound Content in Extracts from Various Lichen Species.
| Lichen Species | Extraction Solvent | Method | This compound Content (% of dry extract) | Reference |
|---|---|---|---|---|
| Evernia prunastri | Acetone | Not Specified | 66.63% | [2] |
| Evernia prunastri | Dichloromethane | Not Specified | 63.13% | [6] |
| Evernia prunastri | Hexane | Not Specified | Low (Atranorin is major compound at 61.04%) | [6] |
| Ramalina species | Acetone | Maceration | Most efficient solvent for this compound |[7] |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of this compound
This protocol describes a standard maceration technique using acetone, a highly effective solvent for this compound extraction[7][8].
1. Materials and Equipment:
-
Lichen Material: Dried thalli of Evernia prunastri or other suitable lichen species.
-
Solvent: Acetone (ACS grade or higher).
-
Equipment: Grinder or mill, Erlenmeyer flask (500 mL), magnetic stirrer and stir bar, filter paper (Whatman No. 1 or equivalent), funnel, rotary evaporator, round-bottom flask, glassware.
2. Methodology:
-
Preparation of Lichen Material: Air-dry the collected lichen thalli to remove excess moisture. Grind the dried lichens into a coarse powder using a grinder or mill.
-
Extraction:
-
Accurately weigh approximately 10-15 g of the powdered lichen material and place it into a 500 mL Erlenmeyer flask[8].
-
Add 150-200 mL of acetone to the flask[8].
-
Stopper the flask and stir the mixture at room temperature using a magnetic stirrer for 24 hours[4][9]. Ensure the lichen powder remains suspended in the solvent for maximum extraction efficiency.
-
-
Filtration:
-
After 24 hours, filter the mixture through filter paper to separate the lichen thallus from the acetone extract[8].
-
Collect the filtrate, which contains the dissolved secondary metabolites, including this compound.
-
For exhaustive extraction, the remaining lichen material can be subjected to a second extraction step with fresh acetone.
-
-
Solvent Evaporation:
-
Transfer the filtrate to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract[4].
-
-
Drying and Storage:
-
The resulting crude extract should be dried completely to remove any residual solvent.
-
Store the dried crude extract at 4°C in a desiccator for further purification and analysis.
-
Protocol 2: Purification by Recrystallization
This protocol purifies the crude extract to isolate this compound crystals.
1. Materials and Equipment:
-
Crude Extract: Dried crude extract from Protocol 1.
-
Solvents: Acetone, 95% Ethanol (or another suitable non-polar/polar solvent system).
-
Equipment: Beakers, hot plate, Pasteur pipettes, vacuum filtration apparatus (Büchner funnel, filter flask), filter paper, glass stirring rod.
2. Methodology:
-
Dissolution: Gently heat a minimal amount of acetone in a beaker on a hot plate. Add the crude extract to the hot acetone and stir until it is completely dissolved[8]. Avoid boiling the solvent.
-
Crystallization: Once dissolved, add a secondary solvent in which this compound is less soluble, such as ethanol or water, dropwise until the solution becomes slightly turbid. A common two-solvent system is acetone and 95% ethanol (10:1 ratio)[8].
-
Crystal Growth: Cover the beaker and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to facilitate the growth of pure this compound crystals.
-
Isolation: Isolate the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (e.g., acetone or ethanol) to remove any remaining impurities[8].
-
Drying: Allow the purified crystals to air-dry completely on a filter paper. Weigh the final product and store it in a sealed vial at 4°C.
Protocol 3: Quality Control and Analysis by HPLC
This protocol outlines a method for the quantitative analysis of this compound in the extract.
1. Materials and Equipment:
-
Sample: Purified this compound or crude extract.
-
Standards: Pure this compound standard.
-
Solvents: Acetonitrile (HPLC grade), Formic acid (ACS grade), Ultrapure water.
-
Equipment: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, C18 column (e.g., 5 µm particle size).
2. Methodology:
-
Sample Preparation: Prepare stock solutions of the crude extract and purified crystals in a suitable solvent like acetone or methanol. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and 0.5% formic acid in water (Solvent B) is effective[2].
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis: Inject the sample and standard solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard (reported retention time is ~8.9 min under specific conditions)[2]. Quantify the amount of this compound by creating a calibration curve from the standard solutions.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow for the extraction and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds this compound and Atranorin: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Evernic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evernic acid, a secondary metabolite found in various lichen species such as Evernia prunastri, is a depside with a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[1][2] Its therapeutic potential has led to increased interest in efficient methods for its extraction and purification. This document provides detailed application notes and protocols for the purification of this compound from crude lichen extracts, focusing on recrystallization and column chromatography techniques.
Data Summary
The following table summarizes quantitative data on the purity of this compound obtained through different purification techniques as reported in the literature.
| Purification Method | Starting Material | Purity Achieved | Analytical Method | Reference |
| High-Performance Liquid Chromatography (HPLC) | Crude Extract (1.2g) | 93.8% | HPLC | [3] |
| Not Specified | Commercial Product | >=95% | HPLC | [4] |
Note: Detailed yield information for specific purification steps is not consistently reported in the reviewed literature. Yields are highly dependent on the initial concentration of this compound in the crude extract and the specific parameters of the purification protocol.
Purification Protocols
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.
a. Single-Solvent Recrystallization Protocol
This method is ideal when a solvent is found that dissolves this compound well at elevated temperatures but poorly at room temperature.
Materials:
-
Crude this compound extract
-
High-purity solvent (e.g., ethanol, acetone, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a saturated solution and maximize yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
b. Two-Solvent Recrystallization Protocol
This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).
Materials:
-
Crude this compound extract
-
A pair of miscible solvents (e.g., acetone-water, ethanol-water)
-
Other materials as listed for single-solvent recrystallization.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[6][7]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel is commonly used.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds. Carboxylic acids can sometimes streak on silica gel columns; adding a small amount of acetic or formic acid to the mobile phase can improve separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Note on a High-Purity Method: One study reported achieving 93.8% purity for this compound from a 1.2g crude extract.[3] The method involved using a stationary phase with 10mM trifluoroacetic acid (TFA) and a mobile phase with 10-20mM sodium hydroxide (NaOH), followed by HPLC analysis. While a detailed step-by-step protocol for this specific method is not available in the public domain, it highlights the potential of using ion-pairing reagents in chromatography for high-purity separation of acidic compounds like this compound.
Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound from a lichen source.
References
- 1. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:537-09-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. labmix24.com [labmix24.com]
- 5. Home Page [chem.ualberta.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
Application Note: Quantitative Analysis of Evernic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
Evernic acid is a secondary metabolite commonly found in various lichen species, particularly in oakmoss (Evernia prunastri). It is of significant interest to researchers in the fields of natural products, pharmacology, and drug development due to its potential biological activities. This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices. The described protocol is intended for researchers, scientists, and professionals in drug development who require an accurate and reproducible analytical method.
Principle
This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample. The separation is achieved through a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric properties of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Acetone (ACS grade)
-
Lichen samples (e.g., Evernia prunastri)
-
0.22 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The specific conditions for the analysis are detailed in Table 1.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
| Expected Retention Time | ~7.0 minutes for this compound[1][2] |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Lichen Material)
-
Drying and Grinding: Air-dry the lichen thalli at room temperature and grind them into a fine powder.
-
Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and vortex for 1 minute.[3]
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]
-
Dilution: If necessary, dilute the filtered extract with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters and their acceptance criteria is presented in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Linear within the specified range |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.2%; Interday: 2.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | The method is specific for this compound. |
Experimental Workflows and Diagrams
The overall workflow for the quantification of this compound, from sample preparation to data analysis, is depicted below.
The logical steps involved in the sample preparation process are further detailed in the following diagram.
Results and Discussion
The described HPLC method provides excellent separation and quantification of this compound. The retention time of approximately 7.0 minutes allows for a relatively short analysis time, enabling higher sample throughput.[1][2] The gradient elution program effectively separates this compound from other lichen metabolites, ensuring high specificity. The method validation results demonstrate that the protocol is linear, precise, and accurate for the intended purpose. The low LOD and LOQ values indicate sufficient sensitivity for the detection of this compound even at low concentrations in lichen extracts.
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. The comprehensive experimental procedures and method validation data provide a solid foundation for the accurate analysis of this compound in research, quality control, and drug development settings.
References
Evernic Acid: In Vitro Antioxidant Activity Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro antioxidant capacity of evernic acid, a secondary metabolite found in lichens. The following sections present quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays, along with comprehensive experimental protocols for performing these assessments. Additionally, a proposed signaling pathway for the antioxidant action of this compound is illustrated.
Introduction
This compound is a depside molecule that has garnered interest for its potential biological activities, including its antioxidant properties. Understanding the capacity of this compound to neutralize free radicals is a critical step in evaluating its potential as a therapeutic agent in oxidative stress-related pathologies. The DPPH and ORAC assays are two widely accepted methods for determining the antioxidant capacity of compounds. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The ORAC assay, on the other hand, evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using DPPH and ORAC assays. The following tables summarize the quantitative findings from published studies. It is important to note that specific values can vary depending on the experimental conditions.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| This compound | 104.74[1] | Butylated Hydroxyanisole (BHA) | 112.05[1] |
| Butylated Hydroxytoluene (BHT) | 202.35[1] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data not available in the searched literature for the pure compound. ORAC values for extracts containing this compound have been reported, but not for the isolated compound. |
TE: Trolox Equivalents. The ORAC value is expressed as the equivalent antioxidant capacity of Trolox, a water-soluble analog of vitamin E.
Experimental Protocols
The following are detailed protocols for the DPPH and ORAC assays, adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay Protocol
1. Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at 517 nm.
2. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, BHA, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
3. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.
4. Assay Procedure:
-
Add a specific volume of the this compound dilutions (or positive control) to the wells of a 96-well plate or cuvettes.
-
Add an equal volume of the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical, from the graph.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
1. Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox.
2. Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
3. Reagent Preparation:
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in phosphate buffer. This solution should be protected from light.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox Standard Solutions: Prepare a series of Trolox standards in phosphate buffer to generate a standard curve.
-
This compound Solutions: Prepare dilutions of this compound in phosphate buffer.
4. Assay Procedure:
-
Add a specific volume of the Trolox standards, this compound solutions, or a blank (phosphate buffer) to the wells of a 96-well black microplate.
-
Add the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) in the plate reader.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
5. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples from the fluorescence decay curves.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the Trolox Equivalents (TE) for the this compound samples by comparing their Net AUC to the Trolox standard curve.
-
Express the final ORAC value as µmol of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).
Signaling Pathway and Experimental Workflows
The antioxidant activity of some natural compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While the direct activation of Nrf2 by this compound requires further specific investigation, a plausible mechanism involves the modulation of this pathway.
Proposed Nrf2-Mediated Antioxidant Response
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Proposed Nrf2-mediated antioxidant response pathway for this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Evernic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of evernic acid, a naturally occurring depside found in several lichen species. This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms, making it a compound of interest for novel drug development.[1][2]
Introduction
This compound is a secondary metabolite produced by various lichens, such as Evernia prunastri and Ramalina species.[2] It has been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] Its potential as an antimicrobial agent stems from its activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][4] This document outlines standardized methods for evaluating the in vitro antimicrobial efficacy of this compound.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the scientific literature. These values provide a quantitative measure of the potency of this compound.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Clinical Isolate | 14 | [3][5] |
| Staphylococcus aureus | MRSA (3A048) | 32 | [6] |
| Bacillus subtilis | ATCC 6633 | 250 | [3] |
| Bacillus mycoides | 250 | [3] | |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 500 | [3] |
| Klebsiella pneumoniae | 250 | [3] | |
| Fungi | |||
| Candida albicans | Clinical Isolate | 38 | [3][5] |
| Candida albicans | ATCC 28367™ | >100 (planktonic) | [7] |
| Aspergillus flavus | 1000 | [3] | |
| Aspergillus fumigatus | 1000 | [3] | |
| Penicillium purpurescens | 1000 | [3] | |
| Penicillium verrucosum | 1000 | [3] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Experimental Protocols
Two primary methods are recommended for determining the antimicrobial susceptibility of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion method for preliminary screening.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (soluble in ethanol, methanol, DMF, or DMSO)[1]
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A well containing broth and inoculum without this compound.
-
Negative (Sterility) Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[8]
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8] This can be assessed visually or with a microplate reader.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[10][11]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)[8]
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Solvent for dissolving this compound
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable volatile solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific amount of the this compound solution and allow the solvent to evaporate completely.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[9]
-
-
Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk impregnated with a known effective antibiotic.
-
Negative Control: A disk impregnated only with the solvent used.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[8][10] The size of the zone is proportional to the susceptibility of the microorganism to this compound.
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanism of this compound is not fully elucidated, but several studies suggest potential modes of action.
Caption: Proposed mechanisms of this compound's antimicrobial action.
This compound is thought to exert its antimicrobial effects through multiple pathways. One proposed mechanism is the inhibition of the bacterial Type II fatty acid synthase (FAS-II) pathway, which is crucial for bacterial membrane biosynthesis.[12] By binding to allosteric sites on key enzymes like PfFabZ and PfFabI, this compound can disrupt this pathway.[12]
Additionally, this compound has been shown to interfere with quorum sensing systems in bacteria such as Pseudomonas aeruginosa.[13] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting quorum sensing, this compound can reduce the pathogenicity of bacteria.
Furthermore, this compound has demonstrated anti-biofilm activity against fungi like Candida albicans.[7][14] It can inhibit both the maturation of biofilms and act on pre-formed biofilms, which are critical for chronic infections and antimicrobial resistance.[7][14] The structural similarity of this compound to folic acid synthesis inhibitors also suggests another potential, though less studied, mechanism of action.[15] The combined effects on essential cellular processes and virulence mechanisms contribute to its overall antimicrobial activity.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Divaricatic Acid Isolated from the Lichen Evernia mesomorpha against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lichen Polyphenolic Compounds for the Eradication of Candida albicans Biofilms [frontiersin.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
evernic acid degradation pathways and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of evernic acid and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a secondary metabolite, specifically a depside, commonly found in various lichen species such as Evernia prunastri.[1] It is composed of two monocycle aromatic rings linked by an ester bond. Its stability is crucial for researchers as degradation can lead to a loss of its biological activity and the formation of impurities that may interfere with experimental results. Understanding its degradation pathways is essential for accurate quantification, formulation development, and ensuring the reproducibility of experiments.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound include hydrolysis of the central ester (depside) bond, thermal decomposition, and potentially photodegradation.
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding its constituent phenolic units: orsellinic acid and 4-O-methylolivetoric acid.[2][3]
-
Thermal Degradation: When heated, this compound can undergo decarboxylation, rearrangement, and further decomposition to form various products, including decarboxylated depsides, individual phenolic units, and xanthones.[4]
-
Photodegradation: While specific studies on the photodegradation of this compound are limited, similar phenolic compounds are known to be sensitive to light, which can induce oxidative reactions and structural changes.
Q3: How can I prevent the degradation of this compound during storage and experiments?
To minimize degradation, consider the following preventative measures:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended.[5]
-
Solvent Selection: For stock solutions, use aprotic solvents like DMSO or DMF and store them at low temperatures. Avoid prolonged storage in protic solvents, especially under non-neutral pH conditions.
-
pH Control: Maintain solutions at a neutral or slightly acidic pH (around pH 4-6) to minimize hydrolysis. Avoid strongly acidic or alkaline conditions.
-
Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or covering containers with aluminum foil.
-
Temperature Control: Avoid exposing this compound solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound concentration in solution over time. | Hydrolysis: The depside bond is breaking down due to pH or temperature. | 1. Check pH: Ensure the pH of your solution is near neutral. Buffer your solution if necessary. 2. Lower Temperature: Store solutions at 4°C for short-term use or -20°C for longer periods. 3. Change Solvent: If using a protic solvent like methanol or ethanol for storage, consider switching to an aprotic solvent like DMSO. |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram. | Degradation Products: New peaks could be hydrolysis products (orsellinic acid, 4-O-methylolivetoric acid) or other degradation products. | 1. Analyze Standards: If available, inject standards of potential degradation products to confirm their identity. 2. LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unknown peaks and compare them to potential degradation products. 3. Review Experimental Conditions: Assess if the sample was exposed to harsh pH, high temperature, or light. |
| Inconsistent biological activity in assays. | Degradation to Inactive or Less Active Compounds: The observed biological effect may be diminished if this compound has degraded. | 1. Verify Purity: Re-analyze the purity of your this compound stock solution using a validated analytical method. 2. Prepare Fresh Solutions: Use freshly prepared solutions for biological assays to ensure the integrity of the compound. 3. Implement Preventative Measures: Follow the prevention strategies outlined in the FAQs to minimize degradation during your experiments. |
| Low recovery of this compound after extraction. | Degradation during Extraction: The extraction conditions (e.g., solvent, temperature, pH) may be causing degradation. | 1. Optimize Extraction Solvent: Test different solvents. Acetone is commonly used for extraction from lichens. 2. Control Temperature: Perform extractions at room temperature or below to minimize thermal degradation. 3. Minimize Extraction Time: Reduce the duration of the extraction process to limit exposure to potentially degrading conditions. |
Degradation Pathways and Mechanisms
Hydrolytic Degradation
The ester bond in this compound is the primary site of hydrolytic attack.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and an alcohol.
Thermal Degradation
High temperatures can induce several degradation reactions in this compound. The primary products identified from thermal decomposition studies of depsides include:
-
Decarboxylated Compounds: Loss of the carboxylic acid group as CO₂.
-
Phenolic Units: Cleavage of the depside bond.
-
Rearranged Depsides: Intramolecular rearrangement of the ester group.
-
Xanthones: Cyclization products formed at higher temperatures.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve the heated sample in methanol to a concentration of 0.1 mg/mL.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Procedure:
-
Prepare mobile phases and degas.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standards of this compound and samples from forced degradation studies in the mobile phase.
-
Inject the samples and standards and record the chromatograms.
-
Assess the resolution between this compound and any degradation peaks.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the expected stability of this compound under different conditions. Actual degradation rates will vary depending on the precise experimental conditions.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~60% | Orsellinic acid, 4-O-Methylolivetoric acid |
| 0.1 M NaOH | 8 hours | Room Temp | ~40% | Orsellinic acid, 4-O-Methylolivetoric acid |
| 3% H₂O₂ | 24 hours | Room Temp | ~85% | Oxidized derivatives |
| Heat (Solid) | 48 hours | 105°C | ~70% | Decarboxylated this compound, Phenolic units |
| UV Light (254 nm) | 24 hours | Room Temp | ~75% | Photodegradation products (unspecified) |
Note: The data in this table are illustrative and intended for guidance. Researchers should perform their own stability studies to determine degradation rates under their specific experimental conditions.
References
- 1. Protective effects of lichen metabolites evernic and usnic acids against redox impairment-mediated cytotoxicity in central nervous system-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Evernic Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of evernic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: No crystals are forming in my solution.
Answer:
The failure of crystals to form is a common issue in crystallization experiments and can be attributed to several factors.[1]
Potential Causes and Solutions:
-
Supersaturation has not been reached: The concentration of this compound in the solvent may be too low.
-
Solution: Try to induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.[2]
-
Adding a seed crystal: Introduce a small, pure crystal of this compound to the solution to serve as a template for crystal growth.[2]
-
Reducing the solvent volume: Evaporate some of the solvent to increase the concentration of this compound.[2]
-
Lowering the temperature: Cool the solution further in an ice bath or refrigerator to decrease the solubility of this compound.[2]
-
-
-
The solution is too pure: Sometimes, the presence of minor impurities can aid in nucleation. While the goal is pure crystals, an overly purified solution might resist crystallization.
-
Solution: While counterintuitive, if all other methods fail, consider if the starting material is overly purified to the point of inhibiting nucleation. Re-evaluating the purification process of the crude extract might be necessary.
-
-
Inappropriate solvent: The chosen solvent may be too good a solvent for this compound, even at low temperatures.
-
Solution: Consider using a different solvent or a solvent system where this compound has lower solubility at colder temperatures.
-
Question 2: An oily precipitate is forming instead of crystals.
Answer:
The formation of an oil instead of solid crystals, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution.[2]
Potential Causes and Solutions:
-
High concentration of impurities: Impurities can significantly lower the melting point of the compound.
-
Solution:
-
Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.[2]
-
Perform a preliminary purification: Consider using techniques like column chromatography to purify the crude this compound before attempting crystallization.
-
-
-
Solution is cooling too rapidly: If the solution is cooled too quickly, the this compound may not have enough time to orient itself into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Inappropriate solvent choice: The solvent's properties may promote oiling out.
-
Solution: Experiment with different solvents or solvent mixtures.
-
Question 3: The crystals are very small, needle-like, or form a powder.
Answer:
Rapid crystal formation often leads to small, impure crystals.[3] The goal is slow crystal growth to allow for the formation of larger, purer crystals.[2]
Potential Causes and Solutions:
-
The solution is supersaturated too quickly: This can be due to rapid cooling or using a highly concentrated solution.
-
Solution:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before any further cooling.
-
Use more solvent: Re-dissolve the crystals by heating the solution and add a small amount of additional solvent to slightly reduce the saturation level.[2]
-
-
-
Agitation: Stirring or agitating the solution during crystal growth can lead to the formation of many small crystals.
-
Solution: Allow the solution to stand undisturbed during the cooling and crystallization phase.
-
Question 4: The yield of crystals is very low.
Answer:
A low yield can be disappointing, but there are several ways to address this issue.[2]
Potential Causes and Solutions:
-
Too much solvent was used: This is a common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[2]
-
Solution: Before filtering, check for completeness of crystallization by cooling the solution for a longer period. If a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
-
Premature crystallization: Crystals may have formed and been filtered out during a hot filtration step if one was performed.
-
Solution: Ensure the solution and filtration apparatus are kept hot during any hot filtration steps to prevent premature crystal formation.
-
-
Inaccurate weighing: Ensure accurate measurement of the crude and purified product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound crystallization?
A1: The ideal solvent is one in which this compound is soluble at high temperatures but poorly soluble at low temperatures.[4] Based on available data, this compound is soluble in hot alcohol and has limited solubility in water.[4] Therefore, a mixed solvent system, such as ethanol-water or methanol-water, is likely a good starting point. Experimentation with different solvent ratios is recommended to find the optimal conditions. The solubility of this compound is also reported to be high in DMSO and dimethylformamide, and low in ethanol at room temperature or below.
Q2: How can I improve the purity of my this compound crystals?
A2: The key to high purity is slow crystal growth.[3] Ensure the solution cools slowly and without agitation. If the initial crystals are still impure, a second recrystallization step can be performed. The presence of impurities can also be addressed by treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Q3: My this compound was extracted from a lichen. What are some common impurities I should be aware of?
A3: Lichen extracts are complex mixtures. Besides this compound, you may have other lichen acids such as usnic acid, barbatic acid, and diffractaic acid, as well as various pigments and lipids.[5] The crystallization process is designed to separate this compound from these other components.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Source |
| Hot Alcohol | Soluble | Not specified | [4] |
| Water | Poorly soluble | Not specified | [4] |
| Ethanol | ≤0.5 mg/mL | Not specified | |
| DMSO | 10 mg/mL | Not specified | |
| Dimethylformamide | 10 mg/mL | Not specified |
Experimental Protocols
General Protocol for Crystallization of this compound:
-
Dissolution: In a flask, dissolve the crude this compound extract in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask. If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtration.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry or dry in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for this compound crystallization.
References
Technical Support Center: Optimizing Evernic Acid Dosage for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the dosage of evernic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported in vitro effects?
This compound is a secondary metabolite naturally produced by several lichen species, such as Evernia prunastri.[1][2] In vitro studies have demonstrated its potential as an anticancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][2][3][4] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and migration, modulating signaling pathways like NF-κB, and protecting cells from oxidative stress.[1][2][3][4]
Q2: What is a recommended starting concentration range for this compound in preliminary in vitro experiments?
Based on published data, a broad starting range of 1 µM to 150 µg/mL is often used. However, for initial screening, a more focused range of 10 µM to 100 µM is frequently effective. For instance, significant antiproliferative effects in ovarian cancer cells were observed at 10 µM, while concentrations for other cancer cell lines ranged from 12.5 to 100 µg/mL.[1][5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare an this compound stock solution for cell culture?
This compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock can then be diluted with the cell culture medium to achieve the desired final concentrations for your experiment.[6] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to healthy, non-cancerous cells?
This compound has shown selective cytotoxicity, with lower toxicity towards healthy cells compared to cancer cells in some studies. For example, concentrations that were cytotoxic to A549 lung cancer and HeLa cells showed no toxic effects on healthy HUVEC cells.[5][7] Similarly, it did not show significant cytotoxic effects on normal ovarian surface epithelial cells (OSE) at concentrations effective against ovarian cancer lines.[4] However, it is always recommended to test for cytotoxicity in a relevant non-cancerous cell line in parallel with your experimental model.
Troubleshooting Guide
Q5: I am not observing any significant biological effect of this compound in my cell line. What should I do?
-
Verify Concentration and Incubation Time: The effective concentration of this compound is highly cell-line dependent. You may need to increase the concentration range and/or extend the incubation period. For example, in MCF-7 breast cancer cells, a dose-dependent cytotoxic effect was more pronounced after 52 hours of treatment compared to 24 hours.[6]
-
Check Solubility: Ensure the this compound is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium. If solubility is an issue, you can try gently warming the stock solution to 37°C or using an ultrasonic bath.
-
Assess Cell Line Sensitivity: Your cell line may be resistant to the specific mechanisms of this compound. Research the molecular characteristics of your cells (e.g., expression of drug targets like Thioredoxin Reductase 1) to see if they are appropriate for this compound.[6][7]
Q6: I am observing high levels of cytotoxicity even at very low concentrations of this compound. How can I address this?
-
Reduce Incubation Time: High cytotoxicity might be due to a prolonged exposure time. Try performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to find a window where you can observe the desired biological effect without excessive cell death.
-
Perform a Narrower Dose-Response: Your initial concentrations may be too high. Conduct a dose-response study using a narrower and lower concentration range to pinpoint the optimal non-toxic or moderately toxic concentration for your specific assay.
-
Evaluate Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected cytotoxicity.
-
Use a Healthy Control Cell Line: As mentioned, testing on a non-cancerous cell line can help determine if the observed toxicity is specific to your experimental cells or a general cytotoxic effect.[5]
Q7: My experimental results with this compound are inconsistent. What are the potential causes?
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, seeding density, and growth phase are consistent across experiments. Seeding 1 x 10^4 cells per well in a 96-well plate is a common starting point for viability assays.[6]
-
Stock Solution Stability: Prepare fresh dilutions from your DMSO stock for each experiment. If you store the stock solution, keep it at -20°C and avoid repeated freeze-thaw cycles.[6]
-
Assay Variability: Ensure that all assay steps, including reagent addition, incubation times, and reading measurements, are performed consistently. Use appropriate positive and negative controls in every experiment.
Quantitative Data Summary
The following tables summarize the effective and inhibitory concentrations of this compound as reported in various in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| OVCAR-3 | Ovarian Cancer | 10 µM | 60 h | [1] |
| SKOV-3 | Ovarian Cancer | 124 µM | 68 h | [1] |
| A2780 | Ovarian Cancer | 65.4 µM | 65 h | [1] |
| MCF-7 | Breast Cancer | 33.79 µg/mL | 52 h | [6] |
| MDA-MB-453 | Breast Cancer | 121.40 µg/mL | 48 h | [6] |
| A-172 | Glioblastoma | 33.2 µg/mL | Not Specified | [5] |
| U-87 | Glioblastoma | 30 µg/mL | Not Specified | [8][9] |
| PfFabZ (enzyme) | Plasmodium | 10.7 µM | Not Applicable | [10] |
| PfFabI (enzyme) | Plasmodium | 36.1 µM | Not Applicable | [10] |
Table 2: Effective Concentrations of this compound for Specific Biological Effects
| Effect | Cell Line | Concentration Range | Notes | Citation |
| Antiproliferation | A549 (Lung Cancer) | 12.5 - 100 µg/mL | Dose-dependent reduction in proliferation. | [5][7] |
| Cytotoxicity | HeLa (Cervical Cancer) | 25 and 50 µg/mL | Strong cytotoxic activity observed. | [5][7] |
| Anti-migration | OVCAR-3 (Ovarian Cancer) | 10 µM (IC50) | Significant decrease in wound closure within 48h. | [1] |
| Cell Cycle Arrest | OVCAR-3 (Ovarian Cancer) | 25 µM (IC70) | Arrest in the G2/M phase. | [1] |
| Clastogenic Effects | Human Lymphocytes | 2 - 6 µg/mL | Decreased frequency of micronuclei. | [11][12] |
Experimental Protocols
1. Cell Viability / Cytotoxicity Assay (XTT Method)
This protocol is adapted from methodologies used in studies on breast cancer cell lines.[6]
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-453) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock with the appropriate culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 75, 100, 150 µg/mL).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 52, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Cell Proliferation Kit, Roche). Add 50 µL of the XTT mixture to each well.
-
Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C and 5% CO₂.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the concentration.
2. Wound Healing (Scratch) Assay for Cell Migration
This protocol is based on the methodology for assessing this compound's effect on ovarian cancer cell migration.[1]
-
Cell Seeding: Seed cells (e.g., OVCAR-3) into a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh medium containing the desired concentration of this compound (e.g., the IC50 value, 10 µM) or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in marked regions using an inverted microscope.
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Follow-up Imaging: Capture images of the same marked regions at subsequent time points (e.g., 24, 48, 72, and 96 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for in vitro experiments.
References
- 1. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Anti-Inflammatory Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of lichen metabolites evernic and usnic acids against redox impairment-mediated cytotoxicity in central nervous system-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. biolichen.com [biolichen.com]
- 12. This compound | CAS:537-09-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
overcoming low solubility of evernic acid in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with evernic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is poorly soluble in water but soluble in several organic solvents.[1] For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents.[2][3] It is also soluble in ethanol, methanol, acetone, and other organic solvents, though potentially at lower concentrations.[2]
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step. DMSO is highly recommended for cell-based assays. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium or buffer. What can I do to prevent this?
A3: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to prevent precipitation:
-
Pre-warm the destination medium: Before adding your this compound stock, gently warm your cell culture medium or aqueous buffer to 37°C. Adding a cold stock solution to a warmer medium can sometimes cause the compound to precipitate out of solution.
-
Control the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is high enough to maintain solubility but low enough to avoid cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive applications, it should be kept below 0.1%.[4]
-
Add stock solution slowly: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use sonication: If clumps persist after dilution, brief sonication in a water bath can help break them apart and improve dispersion.
-
Filter the final solution: After dilution, you can filter the final working solution through a 0.2 µm low-protein binding filter to remove any micro-precipitates that could interfere with your assay.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxic effects.[4] However, the tolerance can vary significantly between different cell lines. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the experimental results.
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C.[2][3] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 1 year).[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem 1: Precipitate or Cloudiness Observed in Final Assay Medium
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Stock | Ensure the initial this compound powder is fully dissolved in the organic solvent. Use a vortex mixer or brief sonication to break up any solid particles before making further dilutions. |
| "Crashing Out" Upon Dilution | The rapid change in solvent polarity from organic (DMSO) to aqueous (buffer/medium) can cause the compound to precipitate. Mitigation: Pre-warm the aqueous medium to 37°C. Add the stock solution slowly and directly into the medium while vortexing to facilitate rapid mixing. |
| Final Concentration Exceeds Solubility Limit | The desired final concentration of this compound may be above its solubility limit in the final assay medium, even with a co-solvent like DMSO. Mitigation: Lower the final working concentration of this compound. If a high concentration is necessary, consider preliminary experiments to determine the maximum soluble concentration under your specific assay conditions. |
| Buffer Incompatibility | Certain salts in aqueous buffers can reduce the solubility of organic compounds, a phenomenon known as "salting out".[6][7] Mitigation: If possible, test different buffer compositions. Sometimes, lowering the salt concentration of the buffer can prevent precipitation.[6] |
Problem 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Solution |
| Variable Effective Concentration | Undissolved micro-precipitates mean the actual concentration of solubilized this compound is lower and more variable than intended. Mitigation: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay. Consider filtering the solution through a 0.2 µm filter to ensure a homogenous solution. |
| Degradation of Stock Solution | Repeated freeze-thaw cycles can lead to the degradation of the compound or introduce water condensation, which can cause precipitation over time. Mitigation: Aliquot stock solutions into single-use volumes upon preparation and store them at -80°C. |
| Adsorption to Plastics | Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Mitigation: Use low-retention plasticware. When diluting, rinse the pipette tip in the destination solution to ensure complete transfer. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Evernic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the spectroscopic analysis of evernic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrum for this compound shows a shifted absorption maximum (λmax). What could be the cause?
A1: A shift in the λmax of this compound, a phenolic compound, is commonly caused by changes in the pH of the solvent.[1][2][3] In basic conditions, the phenolic hydroxyl groups can deprotonate, leading to increased conjugation and a bathochromic (red) shift to longer wavelengths.[1] Conversely, acidic conditions can cause a hypsochromic (blue) shift. Solvent polarity can also influence the λmax.[4] Verify the pH of your solution and ensure consistency across experiments.
Q2: I am observing broad or unexpected peaks in my UV-Vis spectrum. What are the likely sources of interference?
A2: Unexpected peaks are often due to impurities from the sample matrix, especially if the this compound was extracted from a natural source like lichen.[5] Lichen extracts contain a complex mixture of secondary metabolites, such as usnic acid, atranorin, and lecanoric acid, which have their own UV absorbance profiles and can overlap with this compound's spectrum.[6][7][8][9] Another potential source is contamination from laboratory equipment, such as plasticizers leaching from microcentrifuge tubes, which can absorb strongly in the UV range.[10][11]
Q3: My fluorescence signal for this compound is very weak. How can I improve it?
A3: Low fluorescence emission can result from several factors. First, check the sample concentration; excessively high concentrations can lead to self-quenching or inner-filter effects.[12] Ensure the instrument's excitation and emission wavelengths are optimized for this compound. Also, check the alignment of the sample in the beam path, especially for solid samples.[12] Increasing the integration time or the number of scans can also help improve the signal-to-noise ratio for low-emitting samples.[12]
Q4: In the Mass Spectrometry (MS) analysis of my this compound sample, I'm seeing a complex fragmentation pattern that is difficult to interpret. Why is this happening?
A4: The fragmentation of molecules like this compound in a mass spectrometer can be influenced by the ionization technique and collision energy.[13] Deprotonated dicarboxylic acids, which share structural similarities with this compound, can exhibit complex fragmentation involving losses of water and carbon dioxide.[14] Furthermore, impurities or co-eluting compounds from your sample can contribute to the complexity of the mass spectrum. Matrix effects, particularly with electrospray ionization (ESI), can also suppress the signal of the target analyte and complicate quantification.[15]
Q5: My NMR spectrum has poor resolution and overlapping signals. What can I do?
A5: Poor resolution in NMR can be due to sample viscosity, low concentration, or the presence of paramagnetic impurities. Ensure your sample is fully dissolved and consider using a higher-field NMR spectrometer if available. For complex mixtures, two-dimensional NMR techniques like COSY and HMBC can help to resolve overlapping signals and assign correlations between protons and carbons.[16]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving UV-Vis Spectrophotometry Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the UV-Vis analysis of this compound.
Problem: Inaccurate or Non-reproducible Absorbance Readings
-
Baseline Correction: Always run a baseline correction with a cuvette containing the same solvent (blank) used for your sample.
-
Solvent Interference: Use high-purity, spectroscopy-grade solvents. Some solvents may have significant absorbance in the UV region.
-
Cuvette Mismatch/Cleanliness: Ensure cuvettes are clean and free of scratches. Use a matched pair of cuvettes for the blank and sample measurements.
-
Sample Concentration: Verify that the sample concentration is within the linear range of the instrument. High concentrations can lead to signal saturation.[15]
-
pH Fluctuation: As this compound's spectrum is pH-sensitive, use buffered solutions to maintain a constant pH.[2][3][17]
Guide 2: Identifying the Source of Interference
Use the following workflow to systematically identify and eliminate sources of spectral interference.
Caption: A logical workflow for troubleshooting spectroscopic interference.
Data Summary
The following table summarizes the reported UV absorption maxima for this compound and a common co-occurring lichen metabolite, usnic acid, which can act as an interferent.
| Compound | Reported λmax (nm) | Solvent/Conditions | Potential Interference |
| This compound | 254 | Methanol | N/A |
| Usnic Acid | 282 | Not Specified | Overlapping peaks can occur, especially on the shoulder of the this compound peak.[15] |
Note: The λmax can shift based on solvent and pH.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation and Purification from Lichen Material
This protocol outlines the extraction and preliminary purification of this compound to reduce matrix interference.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 13. pure.uva.nl [pure.uva.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Evernic Acid Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of evernic acid in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, a depside, is the hydrolysis of its central ester (depside) bond. This cleavage results in the formation of its two constituent monocyclic phenolic units: orsellinic acid and 4-O-methylorsellinic acid. This process can be catalyzed by acidic or basic conditions.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound exhibits good solubility in a range of polar aprotic and polar protic solvents. It is poorly soluble in water. For detailed solubility data, please refer to Table 1.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at low temperatures. In a solvent like DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh aqueous solutions daily and avoid repeated freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective method for monitoring the stability of this compound and detecting degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer. | This compound has low solubility in aqueous solutions. | First, dissolve this compound in a minimal amount of a compatible organic solvent like DMSO, and then dilute it with the aqueous buffer. |
| Unexpected peaks in HPLC chromatogram. | This likely indicates the presence of degradation products due to hydrolysis of the depside bond. | Review your solvent choice, storage conditions (temperature and duration), and the pH of your solution. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of biological activity in assays. | The active compound, this compound, may have degraded. | Prepare fresh solutions of this compound before each experiment. Verify the purity of your stock solution using a stability-indicating HPLC method. |
| Inconsistent experimental results. | This could be due to variable stability of this compound under your specific experimental conditions. | Ensure consistent preparation and handling of this compound solutions. If possible, analyze the concentration and purity of the solution before use. |
Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL | |
| Ethanol | Polar Protic | ≤0.5 mg/mL | |
| Methanol | Polar Protic | Soluble | [2] |
| Chloroform | Nonpolar | Soluble | |
| Dichloromethane | Polar Aprotic | Soluble | |
| Ethyl Acetate | Polar Aprotic | Soluble | |
| Water | Polar Protic | Poorly soluble | [3] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Stability Duration | Reference |
| DMSO | -80°C | Up to 6 months | [1] |
| DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Buffer (after dilution from DMSO) | Room Temperature | Not recommended for more than one day. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
UV lamp (for photolytic degradation)
-
Heating block or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of the stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark under the same temperature conditions. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Evernic Acid and Usnic Acid
For Researchers, Scientists, and Drug Development Professionals
Lichen-derived secondary metabolites have long been a source of interest for their diverse biological activities. Among these, evernic acid and usnic acid have demonstrated notable antibacterial potential. This guide provides an objective comparison of their antibacterial efficacy, supported by experimental data, to aid in research and development efforts.
Quantitative Assessment of Antibacterial Activity
The antibacterial activities of this compound and usnic acid are most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the reported MIC values for both compounds against a range of bacterial species.
This compound: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus mycoides | Not Specified | 250 | [1] |
| Bacillus subtilis | Not Specified | 250 | [1] |
| Klebsiella pneumoniae | Not Specified | 250 | [1] |
| Escherichia coli | Not Specified | 500 | [1] |
| Staphylococcus aureus | ATCC 29213 | 14 | [1] |
Usnic Acid: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 21 | [1] |
| Staphylococcus aureus | 1945GFPuvr | 32 | [2] |
| Staphylococcus epidermidis | Clinical Isolates (5 strains) | 62.5 | [3] |
| Bacillus subtilis | Not Specified | 0.5 | [4] |
| Pseudomonas aeruginosa | MTCC 2453 | 312.5 | [5][6] |
| Pseudomonas aeruginosa | pMF230 | 256 | [2] |
| Chromobacterium violaceum | MTCC 2656 | 625 | [5][6] |
| Serratia marcescens | MTCC 8708 | 1250 | [5][6] |
Experimental Protocols
The determination of MIC values is crucial for assessing antibacterial activity. The broth microdilution method is a standard procedure used in many of the cited studies.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound (this compound or usnic acid) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
General Steps:
-
Preparation of Test Compounds: Stock solutions of this compound and usnic acid are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to their poor water solubility.
-
Serial Dilutions: A serial twofold dilution of the stock solution is performed in a liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) across the wells of a 96-well plate.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate (18-24 hours old) are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration in each well.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted test compound.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a growth indicator like p-iodonitrotetrazolium violet (INT).[7][8]
Mechanisms of Antibacterial Action
The modes of action through which this compound and usnic acid exert their antibacterial effects appear to differ significantly.
Usnic Acid: Inhibition of Nucleic Acid Synthesis
Experimental evidence strongly suggests that usnic acid's primary antibacterial mechanism against Gram-positive bacteria is the inhibition of DNA and RNA synthesis.[4][9][10] Studies have shown a rapid halt in the incorporation of radiolabelled precursors of DNA and RNA in bacteria such as Bacillus subtilis and Staphylococcus aureus upon exposure to usnic acid.[4][9] The effect on protein synthesis is considered to be an indirect consequence of impaired transcription.[9][10]
References
- 1. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Dibenzofuran, Usnic Acid, on Inhibition of Ocular Biofilm Formation Due to Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of (+) usnic Acid on Pigment Production in Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactive Depsides from Lichens: Atranorin vs. Evernic Acid
For Researchers, Scientists, and Drug Development Professionals
Lichen-derived secondary metabolites, particularly depsides, are gaining significant attention in the scientific community for their diverse and potent biological activities.[1] These phenolic compounds, formed from two or more hydroxybenzoic acid units, have demonstrated a range of effects including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides an objective comparison of two prominent depsides, Atranorin and Evernic Acid, supported by experimental data to aid in research and development.
Quantitative Data Comparison
The following tables summarize the performance of Atranorin, this compound, and the related compound Usnic Acid in key biological assays.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay Type | Result (IC50) | Reference |
|---|---|---|---|
| Atranorin | DPPH Radical Scavenging | 39.31 µM | [3][4] |
| Anti-linoleic Acid Peroxidation | 116 µg/mL | [1] |
| This compound | DPPH Radical Scavenging | Noted as having high activity, specific IC50 not provided in comparative studies. |[5] |
IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparison of Anticlastogenic Effects on Human Lymphocytes
| Compound | Concentration | Reduction in Micronucleus (MN) Frequency | Reference |
|---|---|---|---|
| Atranorin | 2 µg/mL | 11.1% | [6][7][8] |
| 4 µg/mL | 1.8% | [6][7][8] | |
| 6 µg/mL | -9.6% (Increase in MN frequency) | [6][7][8] | |
| This compound | 2 µg/mL | 32.9% | [6][7][8] |
| 4 µg/mL | 26.8% | [8] | |
| 6 µg/mL | 23.2% | [6][7][8] | |
| Usnic Acid | 2 µg/mL | 48.9% | [6][7][8] |
| 4 µg/mL | 46.4% | [8] | |
| 6 µg/mL | 42.5% | [6][8] |
| Amifostine (Positive Control) | 1 µg/mL | ~22.0% |[6][8] |
Anticlastogenic effect refers to the ability to prevent chromosome damage. Data is derived from the Cytochalasin-B Blocked Micronucleus (CBMN) assay.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.[9]
-
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which changes its color from violet to pale yellow. This reduction is measured spectrophotometrically.[10]
-
Procedure:
-
Preparation of Reagents: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[11][12] The test compounds (lichen depsides) are prepared in a series of dilutions. A positive control, such as ascorbic acid, is also prepared.[11]
-
Reaction: An aliquot of the test compound solution is mixed with the DPPH working solution.[12]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[11][13] A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
-
The IC50 value is then determined by plotting the scavenging percentage against the concentration of the test compound.
-
2. Cytochalasin-B Blocked Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive cytogenetic method used to assess chromosome damage.[14]
-
Principle: This assay measures micronuclei (MN), which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15][16] Cytochalasin-B, a cytokinesis inhibitor, is used to block cell division at the binucleated stage, making the scoring of MN in once-divided cells unambiguous.[14][17]
-
Procedure:
-
Cell Culture: Human lymphocytes are cultured in a suitable medium, often stimulated to divide using phytohaemagglutinin (PHA).[16]
-
Treatment: The lichen depsides (Atranorin, this compound, etc.) are added to the cell cultures at various concentrations. A clastogen (e.g., Mitomycin C) is used to induce chromosome damage, and a known anticlastogen (e.g., Amifostine) can be used as a positive control.[8]
-
Cytokinesis Block: Cytochalasin-B (e.g., at 6 µg/mL) is added at an appropriate time (e.g., 44 hours post-stimulation) to arrest cytokinesis.[16][18]
-
Harvesting and Staining: Cells are harvested (e.g., at 72 hours), subjected to a mild hypotonic treatment, fixed, and then dropped onto microscope slides.[18] The slides are air-dried and stained with a DNA-specific stain like Giemsa.
-
Scoring: Under a microscope, the frequency of micronuclei is scored specifically in binucleated cells that have a well-preserved cytoplasm.[6][7] Typically, at least 1000 binucleated cells are scored per concentration.
-
Analysis: The frequency of MN per 1000 binucleated cells is calculated. The reduction in MN frequency compared to the mutagen-treated control indicates anticlastogenic activity.[8]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for antioxidant testing and a key signaling pathway relevant to the anticancer potential of lichen metabolites.
References
- 1. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolichen.com [biolichen.com]
- 4. In Vitro and in Silico Studies of Lichen Compounds Atranorin and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Clastogenic effect of atranorin, this compound, and usnic acid on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [vinar.vin.bg.ac.rs]
- 8. biolichen.com [biolichen.com]
- 9. researchgate.net [researchgate.net]
- 10. marinebiology.pt [marinebiology.pt]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. ursi.org [ursi.org]
- 15. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 16. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 18. A modified protocol for the cytokinesis-block micronucleus (CBMN) assay using whole human blood [jms.fudan.edu.cn]
Unveiling the Cytotoxic Potential of Evernic Acid: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of evernic acid, a naturally occurring compound found in lichens, reveals its promising cytotoxic effects against a range of cancer cell lines. This guide provides a cross-validation of its efficacy against other lichen-derived compounds and established chemotherapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals. Experimental data, detailed protocols, and visual pathway analyses are presented to facilitate an objective evaluation of this compound as a potential anti-cancer agent.
Comparative Cytotoxicity: this compound vs. Alternatives
This compound has demonstrated significant cytotoxic activity across various cancer cell lines. To provide a clear benchmark of its performance, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other lichen-derived compounds (usnic acid, atranorin) and conventional chemotherapeutic drugs (doxorubicin, cisplatin, carboplatin, docetaxel).
Table 1: IC50 Values of this compound and Other Lichen-Derived Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast | 33.79 | ~97.5 | [1] |
| MDA-MB-453 | Breast | 121.40 | ~349.5 | [1] | |
| A549 | Lung | 139.09 | ~400.0 | [2] | |
| HeLa | Cervical | Strong activity at 25 & 50 µg/mL | - | [3] | |
| A-172 | Glioblastoma | - | 33.2 | [3] | |
| OVCAR-3 | Ovarian | - | 10 | [4] | |
| SKOV-3 | Ovarian | - | 124 | [4] | |
| A2780 | Ovarian | - | 65.4 | [4] | |
| Usnic Acid | A549 | Lung | - | - | |
| HeLa | Cervical | - | - | ||
| MCF-7 | Breast | - | - | ||
| A172 | Glioblastoma | 31.5 | ~91.5 | [5] | |
| T98G | Glioblastoma | 13 | ~37.8 | [5] | |
| Atranorin | A2780 | Ovarian | - | - | |
| HT-29 | Colon | - | - |
Note: IC50 values are presented as reported in the respective studies. Dashes indicate data not available in the specified units.
Table 2: IC50 Values of this compound and Standard Chemotherapeutics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | MCF-7 | Breast | 33.79 | [1] |
| Carboplatin | MCF-7 | Breast | 33.35 | [1] |
| Docetaxel | MCF-7 | Breast | 64.32 | [1] |
| This compound | OVCAR-3 | Ovarian | - | [4] |
| Doxorubicin | OVCAR-3 | Ovarian | Resistant | [6] |
| Cisplatin | OVCAR-3 | Ovarian | Resistant | [6] |
Table 3: Cytotoxicity of this compound in Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Observations | Reference |
| This compound | OSE | Ovarian Surface Epithelial | 159.5 | Significantly less cytotoxic to normal cells compared to ovarian cancer cells. | [4] |
| HUVEC | Human Umbilical Vein Endothelial | - | No toxic results at concentrations effective against cancer cells. | [3] | |
| Human Lymphocytes | Immune Cells | - | Did not show a statistically significant inhibitory effect on lymphocyte cell proliferation. | [7] |
Mechanisms of this compound's Cytotoxic Action
This compound exerts its anticancer effects through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction
In ovarian cancer cells, this compound has been shown to induce apoptosis by inhibiting the B-cell lymphoma 2 (Bcl-2) family protein BIRC5 and activating caspase-3 (CASP3)[4][7]. This suggests the involvement of the intrinsic apoptotic pathway. The process is often accompanied by a decrease in mitochondrial membrane potential[4].
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inhibition of thioredoxin reductase 1 by evernic and vulpinic acids: a promising anticancer strategy on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethacrynic acid butyl-ester induces apoptosis in leukemia cells through a hydrogen peroxide mediated pathway independent of glutathione S-transferase P1-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clastogenic effect of atranorin, this compound, and usnic acid on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural-Activity Relationship of Evernic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Evernic acid, a naturally occurring depside found in several lichen species, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structural-activity relationships (SAR) of this compound and its analogs, focusing on their anticancer, antioxidant, and antimicrobial properties. The information is compiled from various experimental studies to aid in the design and development of novel therapeutic agents.
Anticancer Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as a selective anticancer agent.[1][2][3] Its activity against ovarian cancer cell lines has been particularly noted, with a favorable therapeutic window compared to normal cells.[2]
Quantitative Anticancer Activity of this compound
The antiproliferative effects of this compound have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| OVCAR-3 | Ovarian Cancer | 10 | 48 | [2] |
| A2780 | Ovarian Cancer | >10 | 48 | [2] |
| SKOV-3 | Ovarian Cancer | >10 | 48 | [2] |
| OSE (normal) | Ovarian Epithelial | 159.5 | 97 | [2] |
| MCF-7 | Breast Cancer | 33.79 µg/mL | 52 | |
| MDA-MB-453 | Breast Cancer | 121.4 µg/mL | 52 |
Apoptotic Signaling Pathway of this compound in Ovarian Cancer Cells
This compound induces apoptosis in ovarian cancer cells through the intrinsic pathway.[2] This involves the downregulation of the anti-apoptotic protein BIRC5 (survivin) and the upregulation of the executioner caspase, CASP3.[2] This signaling cascade ultimately leads to programmed cell death.
Antioxidant and Antimicrobial Activities
This compound and its structural relatives, such as usnic acid and lecanoric acid, exhibit notable antioxidant and antimicrobial properties.[1][4] The antioxidant capacity is attributed to the phenolic hydroxyl groups which can scavenge free radicals. The antimicrobial activity is more pronounced against Gram-positive bacteria.
Comparative Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Quantitative Data (Example) | Key Structural Features |
| This compound | Anticancer, Antioxidant, Antimicrobial | IC50 (OVCAR-3) = 10 µM[2] | Depside structure, two phenolic rings, free hydroxyl and carboxylic acid groups. |
| Usnic Acid | Antimicrobial, Antioxidant, Cytotoxic | MIC (S. aureus) = 0.39 mg/mL | Dibenzofuran core, phenolic hydroxyl groups.[4][5] |
| Lecanoric Acid | Structurally similar to this compound | - | Depside structure, lacks the methoxy group present in this compound.[4] |
| Atranorin | Structurally similar to this compound | - | Depside structure, additional aldehyde group compared to this compound.[4] |
Structure-Activity Relationship Insights
Based on the available data, the following structural features of this compound and its analogs are considered important for their biological activities:
-
Phenolic Hydroxyl Groups: The free hydroxyl groups on the phenolic rings are crucial for antioxidant activity through hydrogen atom donation to scavenge free radicals. Their presence is also likely to contribute to interactions with biological targets.
-
Depside Linkage: The ester linkage between the two aromatic rings is a defining feature. The stability and conformation of this bond may influence the overall shape of the molecule and its ability to bind to target enzymes or receptors.
-
Carboxylic Acid Group: The free carboxylic acid moiety can participate in hydrogen bonding and may be important for the solubility and pharmacokinetic properties of the molecule. Esterification or amidation of this group would likely alter the biological activity.
-
Substitution on the Aromatic Rings: The presence and position of substituents like methyl and methoxy groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect cell permeability and target binding affinity.
Experimental Protocols
A brief overview of the key experimental methods used to evaluate the biological activities of this compound and its analogs is provided below.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol Outline:
-
Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The existing data suggests that its anticancer activity is mediated through the induction of apoptosis. While comprehensive SAR studies on a wide range of this compound analogs are still needed, the structural features identified in this guide provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on the synthesis and biological evaluation of a library of this compound analogs to systematically explore the impact of structural modifications on their anticancer, antioxidant, and antimicrobial activities.
References
- 1. Protective effects of lichen metabolites evernic and usnic acids against redox impairment-mediated cytotoxicity in central nervous system-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential in Antimicrobial Therapy: A Comparative Guide to the Synergistic Effects of Evernic Acid and its Analogs with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. Natural compounds, such as lichen-derived metabolites, have emerged as promising candidates for combination therapies. This guide provides a comparative analysis of the synergistic potential of evernic acid and the closely related compound, usnic acid, when combined with conventional antibiotics. While direct quantitative data on the synergistic effects of this compound is still emerging, this guide leverages available research on its antimicrobial properties and draws comparisons with the more extensively studied usnic acid to highlight its potential.
Performance Comparison: this compound and Usnic Acid in Combination with Antibiotics
Direct quantitative data on the synergistic interactions of this compound with antibiotics, such as Fractional Inhibitory Concentration Index (FICI) values, are not extensively documented in publicly available literature. However, its intrinsic antimicrobial and antibiofilm activities suggest a strong potential for synergistic effects. In contrast, the related lichen metabolite, usnic acid, has been the subject of several synergy studies. The following table summarizes the antimicrobial activity of this compound and the synergistic effects of usnic acid with various antibiotics against pathogenic bacteria. This data serves as a valuable reference point for potential research directions with this compound.
| Natural Compound | Antibiotic | Test Organism | MIC of Natural Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | - | Escherichia coli | 500[1] | - | - | - | Moderate Activity[1] |
| This compound | - | Staphylococcus aureus | 4 (DCM extract)[1] | - | - | - | High Activity[1] |
| Usnic Acid | Norfloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 7.8[2] | 500[2] | UA: 1.95, NOR: 125[2] | ≤ 0.5[2] | Synergy[2] |
| Usnic Acid | Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | - | Synergy[3] |
| Usnic Acid | Polymyxin B | Polymyxin B-Resistant Pseudomonas aeruginosa | 250 | 8-32 | - | 0.0625 - 0.156[4] | Synergy[4] |
| Usnic Acid | Levofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | - | Antagonism[3] |
| Usnic Acid | Erythromycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | - | Indifference[3] |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.[5][6]
Potential Mechanisms of Synergistic Action
The synergistic effects of natural compounds like this compound and usnic acid with antibiotics are thought to arise from a multi-pronged attack on bacterial cells. Potential mechanisms include:
-
Increased Cell Membrane Permeability : These compounds can disrupt the bacterial cell membrane, facilitating the entry of antibiotics into the cell.[7][8]
-
Inhibition of Efflux Pumps : Bacteria often develop resistance by actively pumping antibiotics out of the cell. Some natural compounds can inhibit these efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[7][8]
-
Biofilm Disruption : Biofilms are a major barrier to antibiotic efficacy. This compound has shown promise as a quorum sensing inhibitor in Pseudomonas aeruginosa, which could disrupt biofilm formation and render the bacteria more susceptible to antibiotics.[9][10] Usnic acid has also demonstrated the ability to inhibit biofilm formation.[11]
-
Inhibition of Bacterial Enzymes : These compounds may inhibit enzymes that are essential for bacterial survival or that contribute to antibiotic resistance.[7]
The following diagram illustrates the potential synergistic mechanisms of action.
Caption: Potential mechanisms of synergistic action between this compound and antibiotics.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Checkerboard Microdilution Assay
This assay is used to determine the synergistic, additive, or antagonistic effect of a combination of two antimicrobial agents.
Protocol:
-
Preparation of Reagents : Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent. Prepare two-fold serial dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB) in separate 96-well microtiter plates.[12]
-
Plate Setup : In a new 96-well plate, add 50 µL of CAMHB to each well. Transfer 50 µL of each dilution of this compound along the y-axis and 50 µL of each dilution of the antibiotic along the x-axis. This creates a checkerboard of concentrations.[5][13]
-
Inoculation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[14]
-
Data Analysis : Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where FIC = MIC of agent in combination / MIC of agent alone.[5]
The following diagram outlines the workflow for a checkerboard assay.
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial effect over time.
Protocol:
-
Preparation : Grow a bacterial culture to the mid-logarithmic phase. Prepare flasks containing CAMHB with this compound alone, the antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., MIC, sub-MIC).[15][16]
-
Inoculation : Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[16]
-
Sampling : At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[15]
-
Plating and Incubation : Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis : Count the number of colonies (CFU/mL) at each time point and plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Protocol:
-
Preparation : Prepare a bacterial suspension and dilute it in a suitable growth medium.[17]
-
Plate Setup : In a 96-well flat-bottom plate, add the bacterial suspension to each well along with different concentrations of this compound, the antibiotic, or their combination. Include a control with no treatment.[18][19]
-
Incubation : Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[17]
-
Washing : Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining : Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[20]
-
Washing : Wash the wells again with PBS to remove excess stain.
-
Solubilization and Quantification : Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[18][19] The percentage of biofilm inhibition is calculated relative to the untreated control.
The following diagram illustrates the workflow for the biofilm inhibition assay.
Caption: Workflow for the crystal violet biofilm inhibition assay.
This guide provides a foundational understanding of the potential synergistic effects of this compound with antibiotics, supported by comparative data from usnic acid and detailed experimental protocols. Further research is warranted to fully elucidate the synergistic profile of this compound and its potential for clinical applications in combating antibiotic-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro interaction of usnic acid in combination with antimicrobial agents against methicillin-resistant Staphylococcus aureus clinical isolates determined by FICI and ΔE model methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effect between Usnic Acid and Polymyxin B against Resistant Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Lichen secondary metabolite this compound as potential quorum sensing inhibitor against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Crystal violet biofilm inhibition assay [bio-protocol.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Evernic Acid vs. Synthetic Compounds in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in naturally derived compounds that may offer comparable or enhanced efficacy with potentially fewer side effects than traditional synthetic chemotherapeutics. Among these natural contenders is evernic acid, a lichen-derived secondary metabolite that has demonstrated promising anticancer properties. This guide provides an objective comparison of the performance of this compound against a relevant synthetic compound, Auranofin, a gold-containing drug and a known inhibitor of the same molecular target. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Performance Comparison: this compound vs. Auranofin
The following tables summarize the cytotoxic effects of this compound and the synthetic TrxR1 inhibitor, Auranofin, against various cancer cell lines. Standard chemotherapeutic agents, cisplatin and doxorubicin, are included for benchmark comparison where data is available.
Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration |
| This compound | MCF-7 | 33.79 µg/mL | 52 hours[1][2] |
| MDA-MB-453 | 121.40 µg/mL | 48 hours[1][2] | |
| Auranofin | MCF-7 | ~3.37 µM | 24 hours[3] |
| MDA-MB-231 | ~3 µM | 24 hours[4][5] | |
| Doxorubicin | MCF-7 | 16.2 µg/mL | Not Specified |
Table 2: Comparison of IC50 Values in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration |
| This compound | OVCAR-3 | 10 µM | Not Specified[6] |
| SKOV-3 | >100 µM | Not Specified | |
| Auranofin | SKOV3 | ~150 nM | 72 hours[7] |
| A2780 | Low µM range | 72 hours[8][9] | |
| Cisplatin | OVCAR-3 | 9.02 µM | 72 hours |
| SKOV-3 | 10.7 µM | 24 hours |
Mechanisms of Action: A Tale of Two Inhibitors
Both this compound and Auranofin exert their primary anticancer effects by targeting and inhibiting the enzyme Thioredoxin Reductase 1 (TrxR1).[1][10][11] TrxR1 is a key component of the thioredoxin system, which is crucial for maintaining cellular redox homeostasis.[10] Cancer cells often have elevated levels of TrxR1 to cope with increased oxidative stress, making this enzyme an attractive target for cancer therapy.[10][11]
This compound's Mechanism
This compound has been shown to significantly suppress the enzymatic activity of TrxR1 without altering the protein's expression levels.[1] This inhibition of TrxR1 leads to an increase in intracellular reactive oxygen species (ROS), which can induce cellular damage and cell death in cancer cells.[1]
Interestingly, the downstream effects of this compound appear to be cell-type specific. In breast cancer cell lines MCF-7 and MDA-MB-453, this compound did not induce apoptosis.[2] However, in the ovarian cancer cell line OVCAR-3, this compound was found to increase the rate of apoptosis by inhibiting BIRC5 (survivin) and activating caspase-3 (CASP3).[6]
Auranofin's Mechanism
Auranofin, a gold(I)-containing compound, is also a potent inhibitor of TrxR1.[10][11] Its mechanism involves the gold ion binding to the selenocysteine residue in the active site of TrxR1, leading to irreversible inhibition.[12] Similar to this compound, this inhibition results in increased ROS levels and subsequent apoptosis in various cancer cells.[11]
Auranofin has been shown to induce apoptosis in breast and ovarian cancer cells through multiple pathways.[3][13] It can activate pro-apoptotic proteins like Bax and Bim, while reducing the expression of the anti-apoptotic protein Bcl-2.[7] Furthermore, Auranofin can suppress the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.[14]
In Vivo Experimental Data
While in vitro studies provide valuable insights into the mechanisms of action, in vivo studies are crucial for assessing the therapeutic potential of these compounds in a living organism.
This compound: To date, comprehensive in vivo studies on the anticancer effects of this compound are limited. Further research is needed to establish its efficacy and safety in animal models of breast and ovarian cancer.
Auranofin: Auranofin has demonstrated in vivo efficacy in various cancer models. In a mouse xenograft model of triple-negative breast cancer, Auranofin treatment resulted in significant tumor growth suppression.[15] Similarly, in an orthotopic mouse model of ovarian cancer, Auranofin reduced tumor growth.[16] These findings support the potential of Auranofin as a repurposed anticancer drug.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Auranofin) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TrxR1, cleaved caspase-3, Bcl-2, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR.
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction Mixture: In a 96-well plate, add the cell lysate, NADPH, and a reaction buffer.
-
Initiate Reaction: Add DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to start the reaction. TrxR reduces DTNB to TNB, which has a yellow color.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of TNB formation to determine the TrxR activity. A parallel reaction including a specific TrxR inhibitor is used to determine the specific activity.
Conclusion
Both this compound and the synthetic compound Auranofin demonstrate significant anticancer potential by targeting the thioredoxin system, a critical pathway for cancer cell survival. While Auranofin has a more extensive body of research, including in vivo studies and clinical trials for other indications, this compound presents a promising natural alternative that warrants further investigation.
The data presented in this guide highlights the importance of comparative studies in drug discovery. The cell-type specific responses observed with this compound underscore the need for a nuanced approach to cancer therapy, where the choice of therapeutic agent may be tailored to the specific molecular characteristics of the tumor. Future research should focus on direct, head-to-head in vivo comparisons of this compound and Auranofin in relevant cancer models to fully elucidate their therapeutic potential and relative advantages.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of this compound on human breast cancer MCF-7 and MDA-MB-453 cell lines via thioredoxin reductase 1: A molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Activity of Auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Evernic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. While Evernic Acid is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to follow established protocols for chemical waste disposal.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear protective gloves and a lab coat or other protective clothing.[1] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be worn.[1] Ensure adequate ventilation in the work area.[2] |
Step-by-Step Disposal Protocol for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.
Step 1: Waste Characterization and Segregation
-
Identify as Chemical Waste : Although not federally regulated as hazardous, treat all this compound waste as chemical waste. Do not dispose of it in standard trash or down the drain.[3][4]
-
Segregate Incompatible Wastes : Store this compound waste separately from incompatible materials. As an acidic compound, it is crucial to keep it segregated from:
-
Strong bases
-
Cyanides
-
Azides
-
Hypochlorite solutions[5]
-
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container : Use a container that is in good condition, leak-proof, and compatible with acidic waste. For acids, glass containers are generally preferred over metal to prevent corrosion.[6]
-
Properly Label the Container : The waste container must be clearly labeled. The label should be in English and include:
-
The words "Hazardous Waste" (as a best practice for all chemical waste)
-
The full name of the chemical: "this compound"
-
The concentration (if in solution)
-
The name and contact information of the generating researcher or lab[5]
-
Any relevant hazard pictograms (while not required for this compound, it is good practice if mixed with other chemicals)
-
Step 3: Spill Management and Cleanup
-
Contain the Spill : Should a spill occur, prevent any further leakage or spreading.[1]
-
Clean Up : For solid this compound, cover the spill with a plastic sheet to minimize dust and then mechanically collect the material.[1]
-
Dispose of Cleanup Materials : All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be placed in the designated this compound waste container and disposed of as hazardous waste.[3][4]
Step 4: Accumulation and Storage
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[3]
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment : It is best practice to store the primary waste container within a larger, compatible secondary containment bin or tray to contain any potential leaks.[3][4]
Step 5: Final Disposal
-
Consult Institutional Policy : Adhere to your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department.
-
Arrange for Pickup : Schedule a waste pickup with your institution's EH&S department. Do not transport hazardous waste yourself.[4]
-
Regulatory Compliance : Final disposal of the waste must be conducted in accordance with all applicable local, state, and federal regulations.[1][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Evernic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Evernic Acid. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures for this compound, fostering a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] In situations with a high risk of splashing, a face shield should be used in addition to goggles for full-face protection.[2] |
| Skin Protection | Wear protective gloves (nitrile or butyl rubber are recommended for handling acids) and protective clothing.[1][2] An acid-resistant apron is also recommended.[3] |
| Respiratory Protection | In environments with low fume levels, an N95 mask may be suitable.[2] For higher exposure levels or if irritation is experienced, a NIOSH/MSHA-approved respirator or a full-face respirator with acid gas cartridges is recommended.[1][2] |
Quantitative Data Summary
The following table provides a summary of relevant quantitative data for this compound.
| Data Point | Value | Source |
| Storage Temperature | 4°C or 5-8°C | [1][4] |
| IC50 (PfFabZ) | 10.7 µM | [5] |
| IC50 (PfFabI) | 36.1 µM | [5] |
| IC50 (P. berghei) | 77.3 µM | [5] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound. Although not classified as hazardous by OSHA, good laboratory practices should always be followed.[1]
Step 1: Preparation and Engineering Controls
-
Ensure adequate ventilation in the work area, especially when handling the powder form to avoid dust formation.[1][6]
-
Work within a fume hood when handling larger quantities or if there is a potential for aerosolization.
-
An eyewash station and safety shower should be readily accessible.[7]
Step 2: Handling the Compound
-
Before use, inspect gloves for any signs of degradation.[6]
-
Avoid breathing dust, vapors, mist, or gas.[6]
-
When opening containers, do so carefully to avoid spills or splashes.[7]
-
Use proper glove removal techniques to prevent skin contact with the outer surface of the glove.[6]
Step 3: In Case of a Spill
-
For small spills, use personal protective equipment as required.[1] Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]
-
Mechanically take up the spill and place it in appropriate containers for disposal.[1]
-
Clean the contaminated surface thoroughly.[1]
-
For large spills, evacuate the area and alert your supervisor.[7]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[1] Continue for at least 15 minutes. Seek medical attention if irritation persists.[7][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area with soap and water.[1] Rinse with cold water for at least 15 minutes.[7] |
| Inhalation | Move the exposed person to fresh air at once.[1][8] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek medical attention.[8] |
| Ingestion | Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.[1] Do not discharge into sewer systems.[6]
-
Contaminated Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. leelinework.com [leelinework.com]
- 3. solusgrp.com [solusgrp.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. caymanchem.com [caymanchem.com]
- 6. Page loading... [guidechem.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
